4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(2-FURYLCARBONYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a combination of furyl, methoxyphenyl, thiazolyl, and pyrrolone groups. Compounds with such diverse functional groups often exhibit unique chemical and biological properties, making them of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-FURYLCARBONYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE likely involves multi-step organic reactions. Typical synthetic routes may include:
Formation of the Furylcarbonyl Group: This could involve the reaction of furfural with a suitable reagent to introduce the carbonyl group.
Introduction of the Methoxyphenyl Group: This step might involve electrophilic aromatic substitution reactions.
Formation of the Thiazolyl Group: This could be achieved through cyclization reactions involving sulfur and nitrogen-containing precursors.
Pyrrolone Ring Formation: The final step might involve cyclization and condensation reactions to form the pyrrolone ring.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions could target the carbonyl and thiazolyl groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
Biologically, compounds with such diverse functional groups might exhibit interesting bioactivity, potentially serving as enzyme inhibitors or receptor ligands.
Medicine
In medicine, such compounds could be investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(2-FURYLCARBONYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA bases, potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(2-FURYLCARBONYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: This compound itself.
Analogous Pyrrolones: Compounds with similar pyrrolone structures but different substituents.
Thiazole Derivatives: Compounds featuring the thiazole ring with various functional groups.
Uniqueness
The uniqueness of 4-(2-FURYLCARBONYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C19H14N2O5S |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H14N2O5S/c1-25-12-6-4-11(5-7-12)15-14(16(22)13-3-2-9-26-13)17(23)18(24)21(15)19-20-8-10-27-19/h2-10,15,23H,1H3 |
InChI Key |
WPCDTLPIZMKNBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC=CS3)O)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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